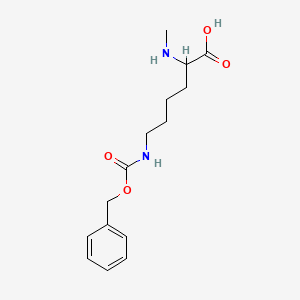
N-Me-Lys(Z)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Me-Lys(Z)-OH: is a derivative of lysine, an essential amino acid. This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the lysine side chain and a benzyloxycarbonyl (Z) protecting group. The compound is often used in peptide synthesis and various biochemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Me-Lys(Z)-OH typically involves several steps:
Reductive Benzylation: Lysine is first subjected to reductive benzylation to introduce the benzyloxycarbonyl (Z) protecting group.
Reductive Methylation: The nitrogen atom of the lysine side chain is then methylated using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Debenzylation: The benzyloxycarbonyl group is removed through catalytic hydrogenolysis.
Boc Protection: Finally, the compound is protected with a tert-butyloxycarbonyl (Boc) group to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) are often employed for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-Me-Lys(Z)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: H2/Pd/C, NaBH4
Substitution: NaOCH3, LiAlH4
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: N-Me-Lys(Z)-OH is used as a building block in peptide synthesis. Its unique structure allows for the incorporation of methylated lysine residues into peptides, which can be used to study protein-protein interactions and enzyme activity .
Biology: In biological research, this compound is used to investigate the role of methylated lysine residues in histone modification and gene regulation. It serves as a model compound to study the effects of lysine methylation on protein function .
Medicine: Its ability to modulate protein interactions makes it a valuable tool in the development of new drugs .
Industry: this compound is used in the production of specialized peptides and proteins for industrial applications. Its stability and reactivity make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of N-Me-Lys(Z)-OH involves its incorporation into peptides and proteins, where it can influence protein structure and function. The methyl group on the lysine side chain can affect protein-protein interactions, enzyme activity, and gene regulation. The benzyloxycarbonyl (Z) protecting group provides stability during synthesis and can be removed under specific conditions to yield the active compound .
Comparison with Similar Compounds
- N-methyl asparagine
- N-methyl arginine
- N-methyl histidine
- N-methyl tryptophan
Comparison: N-Me-Lys(Z)-OH is unique due to the presence of both a methyl group and a benzyloxycarbonyl protecting group. This combination provides stability during synthesis and allows for the incorporation of methylated lysine residues into peptides. Compared to other N-methyl amino acids, this compound offers greater versatility in peptide synthesis and biochemical applications .
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
2-(methylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-16-13(14(18)19)9-5-6-10-17-15(20)21-11-12-7-3-2-4-8-12/h2-4,7-8,13,16H,5-6,9-11H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
BBDYEFFDBXIBKT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


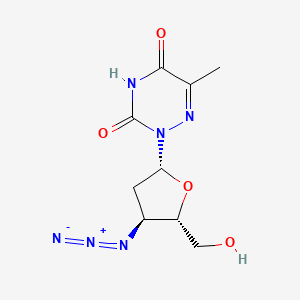

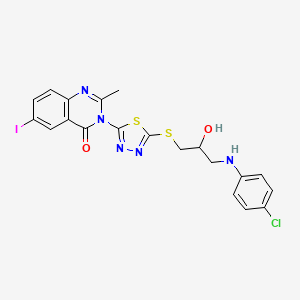
![2-(Methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B12808144.png)

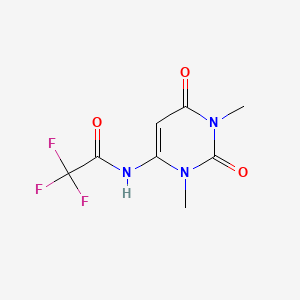

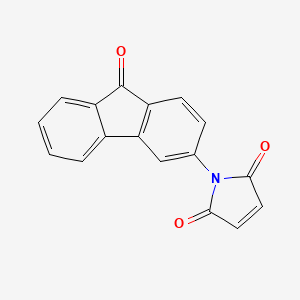
![4-(4-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12808180.png)

![Methylium, bis[4-(dimethylamino)phenyl][4-[(2-hydroxyethyl)amino]phenyl]-](/img/structure/B12808191.png)


![8-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12808208.png)
